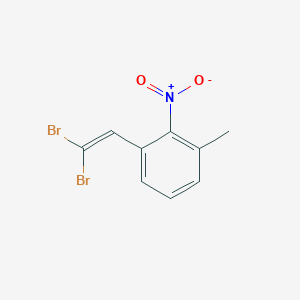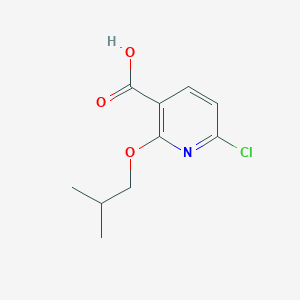![molecular formula C13H19N3O3 B14116747 Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate](/img/structure/B14116747.png)
Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and an aminopyridine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-aminopyridine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopyridine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may also play a role in the compound’s biological activity by affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Tert-butyl 3-[(4-aminopyridin-2-yl)oxy]azetidine-1-carboxylate
- Tert-butyl 3-[(5-aminopyridin-2-yl)oxy]azetidine-1-carboxylate
- Tert-butyl 3-[(6-aminopyridin-3-yl)oxy]azetidine-1-carboxylate .
Uniqueness
Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H19N3O3 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
tert-butyl 3-(2-aminopyridin-4-yl)oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-15-11(14)6-9/h4-6,10H,7-8H2,1-3H3,(H2,14,15) |
InChI-Schlüssel |
QIZXNNNIYZOMDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14116684.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14116688.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)


![1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14116701.png)




![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
